4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE
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Overview
Description
Synthesis Analysis
The synthesis of nitro-substituted amino acids, including "Valine, 3-nitro-", involves specific strategies to introduce the nitro group selectively into the amino acid framework. Although direct synthesis details specific to "Valine, 3-nitro-" are not provided in the available literature, similar syntheses often involve nitration reactions under controlled conditions to avoid over-nitration and to achieve high selectivity and yields. For example, the synthesis of 3-carboxypropionyl-alanyl-alanyl-valine-4-nitroanilide is described, indicating the complexity and specificity of synthesizing nitro derivatives of valine for biochemical applications (Wenzel et al., 1980).
Molecular Structure Analysis
The molecular structure of "Valine, 3-nitro-" is characterized by the presence of the nitro group, which influences the electronic distribution and spatial configuration of the molecule. Studies on similar compounds have shown that the introduction of a nitro group can affect the molecular conformation, hydrogen bonding capabilities, and overall molecular stability. For instance, the molecular and electronic structures of nitrosyl-heme complexes provide insights into how nitro and related functional groups interact with biological molecules and affect their properties (Pant & Crane, 2006).
Chemical Reactions and Properties
The presence of a nitro group in "Valine, 3-nitro-" imparts unique chemical reactivity, enabling it to undergo specific chemical reactions not feasible with unmodified valine. Nitro groups can participate in reduction reactions, serve as electrophiles in nucleophilic substitutions, and influence the acid-base behavior of the amino acid. The gas-phase reactions of amino acids with the nitrosonium ion illustrate the complex reactivity of nitro-substituted amino acids under certain conditions (Freitas et al., 1996).
Physical Properties Analysis
The introduction of a nitro group to valine significantly alters its physical properties, including solubility, melting point, and optical activity. These changes are attributed to the nitro group's electron-withdrawing nature and its impact on the hydrogen bonding network of the molecule. The study on the thermodynamics of metal complexes with amino acids, including valine, provides insight into how modifications like nitration can affect the physical interactions and stability of these compounds (Enea et al., 1981).
Scientific Research Applications
Synthesis and Catalysis
4-(Trifluoromethoxy)ethylaminobenzene and related compounds are increasingly important in the field of synthetic chemistry, particularly in the development of fluorinated organic compounds for pharmaceuticals and agrochemicals. The trifluoromethoxy group's strong electron-withdrawing nature and high lipophilicity make it a valuable component in various synthesis processes. For example, Guo et al. (2017) describe an asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes, showcasing the reactivity and stability of trifluoromethyl aryl sulfonate as a trifluoromethoxylation reagent (Guo, Cong, Guo, Wang, & Tang, 2017).
Nucleophilic Trifluoromethoxylation
The development of effective trifluoromethoxylation reagents is crucial in organic synthesis. Duran-Camacho et al. (2021) presented an isolable pyridinium trifluoromethoxide salt, which demonstrates its efficacy as a source for SN2 reactions to form trifluoromethyl ethers (Duran-Camacho, Ferguson, Kampf, Bland, & Sanford, 2021).
Material Science and Polymer Chemistry
In material science, this compound derivatives have been explored for their potential in creating novel materials. Wang et al. (2020) synthesized 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles, demonstrating their application in electrochromic devices due to their significant color changes and high efficiency (Wang, Chang, Lee, Lin, & Wu, 2020).
Liquid Crystal Materials
The compound's derivatives are also relevant in the production of new organic compounds with self-assembling behaviors. Harmata and Herman (2021) developed compounds based on 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core, showing promising results for applications in the infrared region (Harmata & Herman, 2021).
Safety and Hazards
Future Directions
Trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is estimated that the number of fluorinated compounds currently under development represent some 35–50% of all active ingredients under development . This suggests that the study and application of compounds like 4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE may continue to grow in the future.
properties
IUPAC Name |
N-ethyl-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-13-7-3-5-8(6-4-7)14-9(10,11)12/h3-6,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAUEGCHWIJHRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938643 |
Source
|
Record name | N-Ethyl-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175278-20-3 |
Source
|
Record name | N-Ethyl-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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